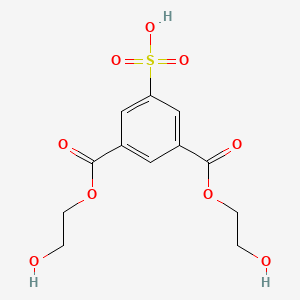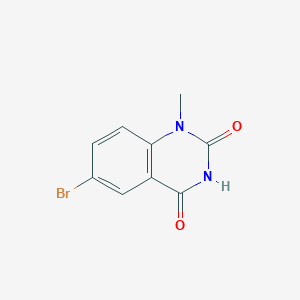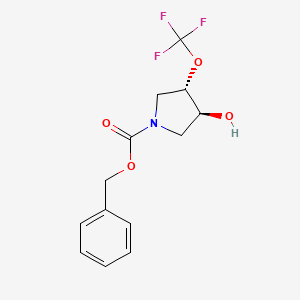
Bis(2-hydroxyethyl) 5-sulfoisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl) 5-sulfoisophthalic acid is a chemical compound with the molecular formula C12H14O9S. It is known for its unique structure, which includes two hydroxyethyl groups and a sulfonic acid group attached to an isophthalic acid core. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl) 5-sulfoisophthalic acid typically involves the esterification of 5-sulfoisophthalic acid with ethylene glycol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bonds. The process can be summarized as follows:
Reactants: 5-sulfoisophthalic acid and ethylene glycol.
Catalyst: Acidic catalyst such as sulfuric acid.
Reaction Conditions: Elevated temperature and removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as distillation and crystallization can help in the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl) 5-sulfoisophthalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Bis(2-hydroxyethyl) 5-sulfoisophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which bis(2-hydroxyethyl) 5-sulfoisophthalic acid exerts its effects involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. These interactions can affect biochemical pathways and cellular processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks the sulfonic acid group.
5-Sulfoisophthalic acid: Lacks the hydroxyethyl groups.
Ethylene glycol: Contains only the hydroxyethyl groups without the isophthalic acid core.
Uniqueness
Bis(2-hydroxyethyl) 5-sulfoisophthalic acid is unique due to the presence of both hydroxyethyl and sulfonic acid groups attached to an isophthalic acid core. This combination of functional groups provides distinctive chemical properties, making it valuable in various applications .
Properties
CAS No. |
51097-52-0 |
|---|---|
Molecular Formula |
C12H14O9S |
Molecular Weight |
334.30 g/mol |
IUPAC Name |
3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H14O9S/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19/h5-7,13-14H,1-4H2,(H,17,18,19) |
InChI Key |
ZZCGIOXIFVEBPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)O)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene](/img/structure/B12815032.png)


![Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-;Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-](/img/structure/B12815065.png)
![2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol](/img/structure/B12815067.png)


![4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine](/img/structure/B12815077.png)


![6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815095.png)

